molecular formula C15H10Cl2N2O2S B2908675 3-((3,5-Dichlorophenyl)amino)-2-(phenylsulfonyl)prop-2-enenitrile CAS No. 1025135-08-3

3-((3,5-Dichlorophenyl)amino)-2-(phenylsulfonyl)prop-2-enenitrile

Cat. No.: B2908675
CAS No.: 1025135-08-3
M. Wt: 353.22
InChI Key: DTURWNBGAANTOO-XNTDXEJSSA-N
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Description

3-((3,5-Dichlorophenyl)amino)-2-(phenylsulfonyl)prop-2-enenitrile is an organic compound characterized by the presence of dichlorophenyl, phenylsulfonyl, and prop-2-enenitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3,5-Dichlorophenyl)amino)-2-(phenylsulfonyl)prop-2-enenitrile typically involves the following steps:

    Formation of the Dichlorophenylamine Intermediate: This step involves the reaction of 3,5-dichloroaniline with suitable reagents to form the dichlorophenylamine intermediate.

    Sulfonylation: The intermediate is then reacted with a sulfonyl chloride, such as benzenesulfonyl chloride, under basic conditions to introduce the phenylsulfonyl group.

    Nitrile Formation:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-((3,5-Dichlorophenyl)amino)-2-(phenylsulfonyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl and phenylsulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

3-((3,5-Dichlorophenyl)amino)-2-(phenylsulfonyl)prop-2-enenitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-((3,5-Dichlorophenyl)amino)-2-(phenylsulfonyl)prop-2-enenitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-((3,5-Dichlorophenyl)amino)-2-(phenylsulfonyl)prop-2-enenitrile: shares similarities with other sulfonyl-containing compounds, such as sulfonamides and sulfonylureas.

    Dichlorophenyl derivatives: Compounds with similar dichlorophenyl groups, such as 3,5-dichloroaniline.

Uniqueness

  • The combination of dichlorophenyl, phenylsulfonyl, and prop-2-enenitrile groups in a single molecule provides unique chemical and biological properties.
  • Its specific structure allows for diverse chemical reactivity and potential applications in various fields.

Properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-(3,5-dichloroanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O2S/c16-11-6-12(17)8-13(7-11)19-10-15(9-18)22(20,21)14-4-2-1-3-5-14/h1-8,10,19H/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTURWNBGAANTOO-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC(=CC(=C2)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=CC(=CC(=C2)Cl)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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